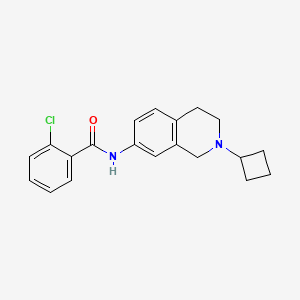![molecular formula C20H15ClN6O B5051616 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5051616.png)
2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions. For instance, some hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another study described the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of some hydrazine-coupled pyrazoles was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of some hydrazine-coupled pyrazoles involved a series of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole, a five-membered heterocyclic moiety, is known to be amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antitumor Potential
This compound has been evaluated for its antitumor potential against different cell lines. Derivatives of the core structure have shown activity against MCF-7 (breast cancer) and CaCo-2 (colon cancer) cell lines, indicating its promise as a therapeutic agent in oncology .
Antibacterial and Antifungal Activities
Imidazole derivatives, which share a similar heterocyclic structure with our compound, are known for their antibacterial and antifungal properties. These activities make them valuable in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance .
Antiparasitic and Anti-inflammatory Applications
Compounds with a pyrazole moiety, like our compound, have been reported to exhibit antiparasitic and anti-inflammatory effects. These properties are beneficial for treating parasitic infections and inflammatory conditions .
Neuroprotective Agent
Molecular modelling studies have suggested that pyrazoline compounds, which are structurally related to our compound, might act as neuroprotective agents. They show potential for selective inhibition of cholinesterase, which is linked to neurological disorders like Parkinson’s Disease .
Antioxidant Properties
The oxidative stress response is a key area of research, and pyrazoline derivatives have been associated with antioxidant activities. This implies that our compound could be useful in studying and mitigating oxidative stress-related cellular damage .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are recognized for their potent antileishmanial and antimalarial activities. This suggests that our compound could contribute to the development of new treatments for these parasitic diseases .
Mechanism of Action
Future Directions
The future directions in the study of similar compounds involve the development of new drugs that overcome the problems associated with antimicrobial resistance . Another study suggested that hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
2-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-17-5-2-1-4-16(17)20(28)24-15-8-6-14(7-9-15)23-18-10-11-19(26-25-18)27-13-3-12-22-27/h1-13H,(H,23,25)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYACGAGRJLJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(benzylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5051533.png)
![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5051544.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5051549.png)

![2-(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)pyrimidine trifluoroacetate](/img/structure/B5051557.png)

![4-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5051570.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5051581.png)

![6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine](/img/structure/B5051613.png)
![N-[2-(1-azepanylmethyl)-1-methyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B5051622.png)
![3-(2-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5051627.png)
![2-ethoxy-4-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5051634.png)